methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Genotoxic and Carcinogenic Potential Assessment
Thiophene derivatives, including precursors to local anesthetics like articaine, have been scrutinized for their genotoxic, mutagenic, and carcinogenic potentials. An in-depth study employing in vitro methodologies, such as the Ames test and Comet assay, alongside in silico predictions, sought to understand the toxicological profiles of these compounds. Although the tested thiophene derivatives did not exhibit positive responses in Ames tests and showed DNA damage only at high concentrations, this research underscores the importance of evaluating the safety of thiophene-containing pharmaceuticals (Lepailleur et al., 2014).
Chemical Synthesis and Reactivity
Research into the reactivity of Methyl 3-amino-2-thiophene carboxylate with orthoesters has led to new pathways for synthesizing [3,2-d]4(3H)thienopyrimidinones. This exploration not only enriches the chemical repertoire of thiophene derivatives but also opens avenues for developing novel compounds with potential applications in medicinal chemistry and material science (Hajjem et al., 2010).
Microbial Metabolism
A unique study focusing on the microbial metabolism of thiophen-2-carboxylate highlights the ecological and bioremediation potential of microorganisms capable of utilizing thiophene derivatives as carbon, energy, and sulfur sources. This research provides insights into the metabolic pathways involved and suggests potential applications in environmental science, particularly in the degradation of thiophene-based pollutants (Cripps, 1973).
Antimicrobial Activity
Synthesis and evaluation of novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate and its derivatives, have been pursued for their antimicrobial properties. These studies not only contribute to the chemical diversity of thiophene compounds but also offer promising candidates for developing new antimicrobial agents, addressing the pressing need for novel therapies against resistant microbial strains (Prasad et al., 2017).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their structure and the biological target. For example, some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWXRQLBGNFJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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